molecular formula C22H22ClN5O2S B11578867 6-(4-chlorophenyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-chlorophenyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11578867
M. Wt: 456.0 g/mol
InChI Key: LGAJRNWBNVQALQ-UHFFFAOYSA-N
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Description

6-(4-CHLOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the chlorophenyl, oxolan-2-yl, and phenyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 6-(4-CHLOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the triazolothiadiazine core, followed by the introduction of the chlorophenyl, oxolan-2-yl, and phenyl groups through various chemical reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

6-(4-CHLOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The presence of the chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and can be used as a building block for designing new chemical entities.

    Biology: It exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties, making it a promising candidate for drug development.

    Medicine: The compound’s pharmacological properties are being explored for the treatment of various diseases, including bacterial infections, fungal infections, and cancer.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 6-(4-CHLOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting essential biological processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell death. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and survival, inducing apoptosis and inhibiting tumor growth.

Comparison with Similar Compounds

6-(4-CHLOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other similar compounds, such as:

These compounds share a similar triazolothiadiazine core but differ in the substituents attached to the core structure. The unique combination of functional groups in 6-(4-CHLOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE contributes to its distinct chemical properties and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H22ClN5O2S

Molecular Weight

456.0 g/mol

IUPAC Name

6-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C22H22ClN5O2S/c23-16-10-8-14(9-11-16)18-19(21(29)24-13-17-7-4-12-30-17)31-22-26-25-20(28(22)27-18)15-5-2-1-3-6-15/h1-3,5-6,8-11,17-19,27H,4,7,12-13H2,(H,24,29)

InChI Key

LGAJRNWBNVQALQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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